5,5-Difluoro-6-hydroxyhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

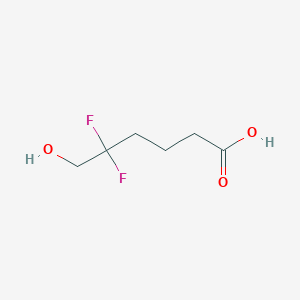

5,5-Difluoro-6-hydroxyhexanoic acid is a fluorinated organic compound with the molecular formula C6H10F2O3 It is characterized by the presence of two fluorine atoms and a hydroxyl group on a hexanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-6-hydroxyhexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 5,5-Difluoro-6-hydroxyhexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

- Oxidation of the hydroxyl group can yield 5,5-Difluoro-6-oxohexanoic acid.

- Reduction of the carboxylic acid group can produce 5,5-Difluoro-6-hydroxyhexanol.

- Substitution reactions can lead to various fluorinated derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5,5-Difluoro-6-hydroxyhexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Its derivatives are studied for their potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.

Industry: It can be used in the development of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation.

Mecanismo De Acción

The mechanism of action of 5,5-Difluoro-6-hydroxyhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparación Con Compuestos Similares

- 5-Fluoro-6-hydroxyhexanoic acid

- 5,5-Difluorohexanoic acid

- 6-Hydroxyhexanoic acid

Comparison: 5,5-Difluoro-6-hydroxyhexanoic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterparts. The fluorine atoms increase the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Actividad Biológica

5,5-Difluoro-6-hydroxyhexanoic acid (DFHHA) is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with DFHHA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

DFHHA is characterized by the presence of two fluorine atoms at the 5-position and a hydroxyl group at the 6-position of a hexanoic acid backbone. This specific arrangement contributes to its unique properties and biological interactions.

The biological activity of DFHHA can be attributed to several mechanisms:

- Inhibition of Fatty Acid Synthase : DFHHA has been shown to inhibit fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis. This inhibition can lead to reduced lipid accumulation in cells, which is particularly relevant in metabolic disorders such as obesity and diabetes.

- Quorum Sensing Interference : Preliminary studies suggest that DFHHA may interfere with bacterial quorum sensing, a communication process that regulates gene expression in response to cell density. This interference could diminish the pathogenicity of certain bacteria, making DFHHA a candidate for antimicrobial applications.

In Vitro Studies

In vitro studies have demonstrated that DFHHA exhibits significant biological activity:

- Cellular Metabolism : DFHHA was tested on various cell lines, revealing a dose-dependent reduction in lipid droplet formation in 3T3-L1 adipocytes, indicating its potential as an anti-obesity agent.

- Antimicrobial Properties : DFHHA showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

In Vivo Studies

Animal model studies further elucidate the effects of DFHHA:

- Obesity Model : In a murine model of obesity, administration of DFHHA resulted in a significant decrease in body weight and fat mass compared to control groups. The mechanism was linked to enhanced fatty acid oxidation and decreased lipogenesis.

- Infection Model : In models of bacterial infection, DFHHA treatment led to reduced bacterial load and improved survival rates in mice infected with S. aureus.

Case Studies

Several case studies highlight the potential applications of DFHHA:

- Case Study 1 : A study involving diabetic mice demonstrated that DFHHA administration improved insulin sensitivity and glucose tolerance, suggesting its role in metabolic regulation.

- Case Study 2 : Research on wound healing showed that DFHHA treatment accelerated closure rates in infected wounds by modulating inflammatory responses and promoting fibroblast proliferation.

Data Tables

| Study Type | Organism | Key Findings |

|---|---|---|

| In Vitro | 3T3-L1 Cells | Reduced lipid accumulation; FAS inhibition |

| In Vitro | Bacterial strains | Effective against S. aureus and E. coli |

| In Vivo | Mice (obesity) | Decreased body weight; improved metabolic markers |

| In Vivo | Mice (infection) | Lower bacterial load; increased survival rates |

Propiedades

IUPAC Name |

5,5-difluoro-6-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZQFSPYJMDEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(CO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.